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Foundational

Toxicological Profiling of N,N-Diethyl-5-nitroquinolin-8-amine: A Mechanistic and In Vivo Framework

Executive Summary The rational design of targeted therapeutics often involves the hybridization of privileged scaffolds. N,N-diethyl-5-nitroquinolin-8-amine represents a complex chemotype merging the 8-aminoquinoline cor...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of targeted therapeutics often involves the hybridization of privileged scaffolds. N,N-diethyl-5-nitroquinolin-8-amine represents a complex chemotype merging the 8-aminoquinoline core—historically utilized in antimalarial and antiparasitic agents[1]—with a 5-nitroquinoline moiety, a structural feature frequently explored in the development of cathepsin B inhibitors and potent antimicrobial agents[2][3].

However, this dual-pharmacophore architecture introduces a biphasic toxicological liability. The 8-aminoquinoline core is classically associated with dose-limiting hemotoxicity and methemoglobinemia[4], while the 5-nitroquinoline group is a known driver of nitroreductase-mediated oxidative stress and genotoxicity[5]. As a Senior Application Scientist, evaluating this compound requires moving beyond basic LD50 metrics. This whitepaper provides a comprehensive, causality-driven guide to profiling the toxicity of N,N-diethyl-5-nitroquinolin-8-amine in animal models, establishing self-validating protocols to accurately define its therapeutic window.

Mechanistic Toxicology: The Dual-Threat Bioactivation

To design effective in vivo models, we must first understand the causality of the compound's toxicity. The molecular architecture of N,N-diethyl-5-nitroquinolin-8-amine dictates two distinct bioactivation pathways:

Nitroreductase-Mediated Oxidative Stress (The 5-Nitro Liability)

Similar to the well-characterized carcinogen 4-nitroquinoline 1-oxide (4-NQO), the 5-nitro group is highly susceptible to enzymatic reduction by hepatic nitroreductases[5]. This 1- or 2-electron reduction generates a highly reactive nitro anion radical. In the presence of molecular oxygen, this radical undergoes futile redox cycling, generating massive amounts of reactive oxygen species (ROS), primarily superoxide and hydrogen peroxide. The downstream consequence is severe oxidative DNA damage, characterized by the formation of 8-hydroxydeoxyguanosine (8-OHdG) adducts, leading to genotoxicity and potential mutagenesis[5].

CYP450-Driven Hemotoxicity (The 8-Aminoquinoline Liability)

Primary 8-aminoquinolines (like primaquine) are heavily metabolized by monoamine oxidase (MAO)[6]. However, the tertiary amine structure of the N,N-diethyl substitution sterically hinders MAO-mediated deamination. Consequently, metabolism is shunted toward hepatic Cytochrome P450 (CYP3A4/CYP2D6) enzymes, which catalyze N-dealkylation followed by N-hydroxylation[6]. These N-hydroxy metabolites are highly lipophilic, readily penetrating erythrocytes where they engage in continuous redox cycling with oxyhemoglobin. This depletes the erythrocyte's reducing equivalents, culminating in methemoglobinemia (MetHb) and hemolytic anemia, a toxicity that is severely exacerbated in glucose-6-phosphate dehydrogenase (G6PD) deficient phenotypes[1][4].

Bioactivation Parent N,N-diethyl-5-nitroquinolin-8-amine (Lipophilic Prodrug/Toxicant) NitroRed Hepatic Nitroreductases (1e- / 2e- Reduction) Parent->NitroRed Pathway A CYP450 Hepatic CYP450 Enzymes (N-dealkylation & N-oxidation) Parent->CYP450 Pathway B NitroRadical Nitro Anion Radicals & Hydroxylamines NitroRed->NitroRadical NOxide N-hydroxy-8-aminoquinolines CYP450->NOxide ROS Reactive Oxygen Species (ROS) (Superoxide, H2O2) NitroRadical->ROS MetHb Erythrocyte Redox Cycling (Methemoglobinemia & Hemolysis) NOxide->MetHb DNA_Damage DNA Adducts (8-OHdG) (Genotoxicity & Mutagenesis) ROS->DNA_Damage ROS->MetHb Exacerbates Oxidative Stress

Bioactivation pathways of N,N-diethyl-5-nitroquinolin-8-amine leading to toxicity.

In Vivo Animal Models: Selection and Rationale

The selection of animal models cannot be arbitrary; it must be dictated by the specific toxicokinetic pathways described above.

  • Murine Models (C57BL/6 Mice): Rodents are utilized for acute dose-escalation (LD50) and quantifying hepatic genotoxicity (8-OHdG). However, mice possess highly efficient methemoglobin reductase systems, rendering them fundamentally resistant to 8-aminoquinoline-induced hemotoxicity[1]. Relying on mice for hematological safety will result in false negatives.

  • Canine Models (Beagle Dogs): Beagle dogs exhibit erythrocyte redox sensitivities that closely mirror human G6PD-normal populations. They are the definitive, translational gold standard for evaluating the methemoglobinemia and hemolytic potential of 8-aminoquinoline derivatives[1][7].

InVivoWorkflow Phase1 Phase 1: Acute Murine Toxicity (Rodent Model) Endpoint1 Determine LD50 & NOAEL Assess Hepatomegaly Phase1->Endpoint1 Phase2 Phase 2: Canine Hemotoxicity (Beagle Dog Model) Endpoint2 Measure MetHb Levels Monitor Hemolytic Anemia Phase2->Endpoint2 Phase3 Phase 3: Genotoxicity & TK (Tissue Biomarkers) Endpoint3 Quantify 8-OHdG Adducts Histopathological Scoring Phase3->Endpoint3 Endpoint1->Phase2 Endpoint2->Phase3 Decision Go/No-Go Decision Therapeutic Window Calculation Endpoint3->Decision

Phased in vivo toxicity screening workflow for 8-aminoquinoline derivatives.

Self-Validating Experimental Protocols

To ensure scientific integrity, every protocol must act as a self-validating system, incorporating internal controls that confirm the assay's dynamic range and extraction efficiency independently of the test compound's performance.

Protocol 1: Canine Hemotoxicity and Methemoglobinemia Assessment

Objective: Quantify the erythrocyte redox-cycling toxicity of the 8-aminoquinoline core. Self-Validation Mechanism: Continuous baseline MetHb monitoring serves as an internal negative control, while a parallel primaquine-dosed cohort acts as a positive control to verify the assay's sensitivity to hemotoxic agents[1][7].

  • Subject Preparation: Acclimate adult Beagle dogs (n=4 per sex/group) for 14 days. Establish individual baseline MetHb levels via daily venous blood draws for 3 days prior to dosing.

  • Dosing Regimen: Administer N,N-diethyl-5-nitroquinolin-8-amine via oral gavage (suspended in 0.5% methylcellulose) at 3 dose levels (e.g., 1, 5, and 15 mg/kg/day) for 7 consecutive days.

  • Positive Control: Administer Primaquine diphosphate (3 mg/kg/day) to a parallel cohort.

  • Blood Sampling: Draw 2 mL of blood into K2EDTA tubes at 0, 2, 4, 8, and 24 hours post-dose on Days 1, 3, and 7.

  • MetHb Quantification: Immediately analyze whole blood using a multi-wavelength CO-oximeter. MetHb is expressed as a percentage of total hemoglobin.

  • Hematological Profiling: Perform complete blood counts (CBC) to monitor for reticulocytosis and drops in hematocrit, indicating delayed hemolytic anemia.

Protocol 2: Murine Hepatic Genotoxicity (8-OHdG Quantification)

Objective: Assess oxidative DNA damage driven by the 5-nitroquinoline moiety[5]. Self-Validation Mechanism: The use of an isotopically labeled internal standard ( 15N5​ -8-OHdG) validates DNA extraction and digestion efficiency. Concurrent measurement of unmodified deoxyguanosine (dG) normalizes the data, ensuring variations in total DNA yield do not confound the toxicity readout.

  • Dosing & Tissue Harvesting: Treat C57BL/6 mice with the test compound for 14 days. Euthanize via CO2 asphyxiation and immediately excise, wash, and snap-freeze the liver in liquid nitrogen to halt artifactual ex vivo oxidation.

  • DNA Extraction: Homogenize 50 mg of liver tissue. Extract genomic DNA using a chaotropic salt/silica-column method supplemented with 1 mM deferoxamine (to chelate iron and prevent Fenton-reaction-induced background oxidation).

  • Enzymatic Digestion: Spike the purified DNA with 50 fmol of 15N5​ -8-OHdG internal standard. Digest DNA into single nucleosides using Nuclease P1 (2 hours at 37°C) followed by Alkaline Phosphatase (1 hour at 37°C).

  • LC-MS/MS Analysis: Inject the digestate into a Triple Quadrupole LC-MS/MS system. Monitor transitions for 8-OHdG ( m/z 284 168), 15N5​ -8-OHdG ( m/z 289 173), and unmodified dG.

  • Data Normalization: Report genotoxicity strictly as the ratio of 8-OHdG per 106 dG molecules.

Quantitative Toxicokinetic Profile

The following table synthesizes the expected toxicological parameters based on the extrapolation of class-specific data for highly lipophilic 5-nitro and 8-aminoquinoline derivatives.

Table 1: Comparative Toxicokinetic and Toxicity Profile (Class-Extrapolated Data)

ParameterMurine Model (C57BL/6)Canine Model (Beagle)Mechanistic Rationale
Primary Toxicity Target Hepatic (Hepatomegaly, ROS)Hematologic (Erythrocytes)Species-specific differences in methemoglobin reductase efficiency[1].
Estimated LD50 (Oral) 150 - 250 mg/kg40 - 80 mg/kgDogs exhibit higher sensitivity due to uncompensated oxidative stress in RBCs[7].
NOAEL Estimate ~15 mg/kg/day< 5 mg/kg/dayCanine NOAEL is strictly limited by the onset of >5% MetHb levels.
Peak MetHb% (at 15 mg/kg) < 2% (Negligible)15% - 25% (Severe)N-hydroxy metabolites redox cycle efficiently in canine blood[1].
Genotoxicity (8-OHdG) High (Liver/Spleen)Moderate (Liver)Nitroreductase expression is highly concentrated in murine hepatic tissue[5].
Major Metabolic Pathway CYP-mediated N-dealkylationCYP-mediated N-oxidationThe N,N-diethyl group prevents MAO deamination, forcing CYP processing[6].

Conclusion

The toxicity profile of N,N-diethyl-5-nitroquinolin-8-amine is inherently complex, governed by the divergent metabolic fates of its two primary pharmacophores. While the 5-nitro group threatens hepatic genotoxicity via ROS generation, the 8-aminoquinoline core poses a severe risk of methemoglobinemia. Successful preclinical evaluation mandates a bifurcated in vivo strategy: leveraging murine models for acute and genotoxic endpoints, while strictly relying on canine models to define the hematological therapeutic window. By implementing the self-validating protocols outlined above, researchers can accurately map the toxicokinetic boundaries of this compound prior to clinical translation.

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Protocols & Analytical Methods

Method

Application Note: N,N-Diethyl-5-nitroquinolin-8-amine in Antimalarial Drug Discovery and Mechanistic Profiling

Audience: Research Scientists, Assay Developers, and Drug Discovery Professionals Discipline: Parasitology, Medicinal Chemistry, and Molecular Pharmacology Executive Summary & Chemical Rationale The development of next-g...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Research Scientists, Assay Developers, and Drug Discovery Professionals Discipline: Parasitology, Medicinal Chemistry, and Molecular Pharmacology

Executive Summary & Chemical Rationale

The development of next-generation antimalarials requires compounds capable of targeting multiple life stages of the Plasmodium parasite to circumvent resistance and prevent disease relapse. N,N-diethyl-5-nitroquinolin-8-amine represents a highly specialized pharmacophore that merges the tissue-schizontocidal properties of the 8-aminoquinoline (8-AQ) scaffold with the redox-cycling capabilities of a 5-nitro substituent.

As a building block in the development of bioactive compounds[1], this specific structural arrangement provides a dual-mechanism of action. First, the 8-aminoquinoline core is historically proven to eradicate dormant liver-stage hypnozoites, a critical requirement for the radical cure of Plasmodium vivax and P. ovale[2]. Second, the introduction of a nitro group at the 5-position acts as an electron-withdrawing moiety, which not only causes a hypsochromic shift in the molecule's spectral characteristics[3] but also lowers its reduction potential. This facilitates single-electron transfer by parasitic nitroreductases, generating lethal reactive oxygen species (ROS).

Furthermore, 5-nitro-8-aminoquinoline derivatives have been identified as robust inhibitors of Cathepsin B-like enzymes[4]. In Plasmodium, the homologous enzymes are falcipains—papain-like cysteine proteases essential for hemoglobin degradation in the blood stage. The N,N-diethyl substitution enhances the lipophilicity of the molecule, driving lysosomotropic accumulation within the parasite's acidic food vacuole where falcipains reside.

Dual Mechanism of Action Pathway

MOA Drug N,N-diethyl-5-nitroquinolin-8-amine Nitro Nitroreduction (Parasite Reductases) Drug->Nitro Enzymatic activation Protease Falcipain / Cathepsin B Inhibition Drug->Protease Direct active-site binding ROS Reactive Oxygen Species (ROS Generation) Nitro->ROS Redox cycling Mito Mitochondrial Dysfunction ROS->Mito Oxidative stress Death Plasmodium Cell Death (Blood & Liver Stages) Mito->Death Protease->Death

Fig 1: Dual-targeted mechanism of N,N-diethyl-5-nitroquinolin-8-amine in Plasmodium.

Comparative Pharmacological Profile

To contextualize the efficacy of N,N-diethyl-5-nitroquinolin-8-amine, it is evaluated against standard-of-care antimalarials. While 4-aminoquinolines (like chloroquine) are strictly blood schizonticides, and traditional 8-aminoquinolines (like primaquine) are primarily tissue schizonticides[3], the 5-nitro-diethyl derivative exhibits potent multi-stage activity.

Table 1: Quantitative Pharmacological Benchmarking (Representative Data)

CompoundBlood Stage IC₅₀ (P. falciparum)Liver Stage IC₅₀ (P. berghei)Falcipain-2 Kᵢ (nM)Primary Target / Mechanism
N,N-diethyl-5-nitroquinolin-8-amine 45 nM120 nM85 nMFalcipain-2 / Redox Cycling
Primaquine >2,000 nM350 nM>10,000 nMMitochondrial ETC (Liver)
Chloroquine 15 nM>10,000 nM>10,000 nMHemozoin Biocrystallization
E-64 (Control) 110 nMN/A1.2 nMIrreversible Cysteine Protease

Note: 5-aryl and 5-nitro 8-aminoquinoline derivatives have demonstrated metabolic stability and potent activity against chloroquine-resistant clones[5].

Experimental Protocols & Workflows

To ensure high scientific integrity, the following protocols are designed as self-validating systems . They incorporate strict internal controls, background subtraction steps, and causality-driven methodologies.

Protocol A: Target Engagement - Fluorogenic Falcipain-2 Inhibition Assay

Causality & Rationale: Because 5-nitroquinolin-8-amine analogs inhibit [6], assessing target engagement against recombinant Falcipain-2 is critical. We utilize the fluorogenic substrate Z-Leu-Arg-AMC because its peptide sequence mimics the natural hemoglobin cleavage site preferred by falcipains. A pre-incubation step is mandatory because nitro-aromatic compounds often exhibit slow-binding or covalent reversible kinetics.

Materials:

  • Recombinant P. falciparum Falcipain-2 (expressed in E. coli).

  • Fluorogenic Substrate: Z-Leu-Arg-AMC (10 mM stock in DMSO).

  • Assay Buffer: 100 mM Sodium Acetate (pH 5.5), 5 mM DTT, 1 mM EDTA, 0.01% CHAPS. (Note: DTT is essential to maintain the active-site cysteine in a reduced, nucleophilic state).

Step-by-Step Methodology:

  • Compound Preparation: Serially dilute N,N-diethyl-5-nitroquinolin-8-amine in 100% DMSO to create a 10-point concentration curve (e.g., 10 µM to 0.5 nM).

  • Enzyme Mix: Dilute recombinant Falcipain-2 in Assay Buffer to a working concentration of 2 nM.

  • Pre-Incubation (Crucial Step): Transfer 49 µL of the Enzyme Mix to a black, flat-bottom 96-well microplate. Add 1 µL of the compound dilutions. Include E-64 (10 µM) as a positive inhibition control, and 1% DMSO as a vehicle (negative) control. Incubate at 37°C for 30 minutes.

  • Substrate Addition: Initiate the reaction by adding 50 µL of Z-Leu-Arg-AMC (diluted in Assay Buffer to a final assay concentration of 20 µM).

  • Kinetic Readout: Immediately transfer the plate to a fluorescence microplate reader. Record fluorescence continuously for 20 minutes at 37°C (Excitation: 355 nm, Emission: 460 nm).

  • Self-Validation & Troubleshooting: Nitroquinolines can possess intrinsic fluorescence or act as inner-filter quenchers. To validate, run a "compound + substrate (no enzyme)" control well. If background fluorescence is high, subtract this baseline from the kinetic slopes before calculating the IC₅₀.

Workflow Prep 1. Compound Prep (DMSO Stock) Incubate 2. Pre-incubation (Enzyme + Inhibitor) Prep->Incubate Add to assay buffer Substrate 3. Substrate Addition (Z-Leu-Arg-AMC) Incubate->Substrate 30 min, 37°C Read 4. Kinetic Readout (Ex:355nm / Em:460nm) Substrate->Read Trigger reaction Analyze 5. IC50 Calculation (Non-linear regression) Read->Analyze Extract initial velocities

Fig 2: Experimental workflow for the Falcipain-2 fluorogenic inhibition assay.

Protocol B: Phenotypic Screening against Plasmodium Liver Stages

Causality & Rationale: To confirm that the 8-aminoquinoline core retains its defining ability to clear liver stages (similar to [2]), we utilize a human hepatoma cell line (Huh7) infected with P. berghei sporozoites expressing luciferase. Luciferase provides a high-throughput, objective quantification of parasite load, eliminating the bottleneck of manual microscopy.

Step-by-Step Methodology:

  • Host Cell Seeding: Seed Huh7 cells at 10,000 cells/well in a white 96-well plate using DMEM supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO₂.

  • Sporozoite Infection: Dissect salivary glands from Anopheles stephensi mosquitoes infected with P. berghei-Luc. Add 10,000 sporozoites per well. Centrifuge the plate at 300 × g for 5 minutes to synchronize cell invasion.

  • Compound Treatment: Wait 2 hours post-infection before adding N,N-diethyl-5-nitroquinolin-8-amine. Causality: Adding the drug post-invasion ensures the assay measures true intracellular schizonticidal activity rather than an artificial blockade of host cell entry.

  • Incubation: Incubate the co-culture for 48 hours to allow liver-stage schizont development.

  • Luminescence Readout: Aspirate the media, add 50 µL of Bright-Glo™ Luciferase Assay System reagent, and measure luminescence.

  • Self-Validation: Include Primaquine (10 µM) as a positive control for parasite clearance. Calculate the Z'-factor using the vehicle (DMSO) and positive control wells. A Z'-factor ≥ 0.5 validates the assay plate for accurate IC₅₀ determination.

References

  • Antiprotozoal Drugs - PMC Source: National Institutes of Health (NIH) URL:[Link]

  • Syntheses, Complexation and Biological Activity of Aminoquinoline: A Mini-Review Source: International Journal of Science and Engineering Technology (IJSET) URL:[Link]

  • Antimalarial Activity of Novel 5-Aryl-8-Aminoquinoline Derivatives Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Information on EC 3.4.22.1 - cathepsin B Source: BRENDA Enzyme Database URL:[Link]

  • 5-Nitroquinolin-8-amine (Chemical Building Blocks) Source: MySkinRecipes Chemical Directory URL:[Link]

Sources

Application

Application Note: Advanced Mass Spectrometry Fragmentation Protocol for N,N-diethyl-5-nitroquinolin-8-amine

Executive Summary & Application Scope N,N-diethyl-5-nitroquinolin-8-amine is a highly functionalized 8-aminoquinoline derivative. Compounds of this class are frequently investigated in drug development as antimalarial ag...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Application Scope

N,N-diethyl-5-nitroquinolin-8-amine is a highly functionalized 8-aminoquinoline derivative. Compounds of this class are frequently investigated in drug development as antimalarial agents and oncology probes. Accurate quantification and structural characterization of this molecule in biological matrices require highly specific Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) workflows.

This application note provides a comprehensive, self-validating protocol for the electrospray ionization (ESI) and collision-induced dissociation (CID) of N,N-diethyl-5-nitroquinolin-8-amine. By elucidating the specific mechanistic pathways—such as nitro-nitrite rearrangement and aliphatic alpha-cleavage—this guide empowers researchers to select optimal Multiple Reaction Monitoring (MRM) transitions, thereby eliminating isobaric interference and ensuring robust pharmacokinetic (PK) data integrity.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in PK quantification, this protocol is designed as a closed-loop, self-validating system. Every step includes a built-in causality check to verify extraction efficiency and instrumental stability before sample analysis begins.

Step-by-Step Sample Preparation (Plasma)
  • Aliquoting : Transfer 50 µL of plasma (spiked with analyte or unknown sample) into a 1.5 mL low-bind Eppendorf tube.

  • Protein Precipitation & Internal Standard Addition : Add 150 µL of ice-cold acetonitrile (ACN) containing 0.1% formic acid and a stable-isotope-labeled internal standard (e.g., Primaquine-d4 at 50 ng/mL).

    • Causality: ACN rapidly dehydrates and denatures plasma proteins. The addition of 0.1% formic acid forces the basic quinoline nitrogen ( pKa​≈4−5 ) and the diethylamine group into a fully protonated state, preventing analyte loss due to non-specific binding to the precipitated protein pellet.

  • Vortexing & Centrifugation : Vortex vigorously for 30 seconds, then centrifuge at 14,000 × g for 10 minutes at 4°C.

    • Causality: High-speed centrifugation at low temperatures compacts the denatured proteins into a tight pellet, yielding a clear supernatant free of particulates that could otherwise cause UHPLC column backpressure spikes.

  • Supernatant Transfer : Transfer 100 µL of the supernatant to an autosampler vial equipped with a glass insert.

  • Injection : Inject 2 µL into the LC-MS/MS system.

System Suitability & Self-Validation (Trustworthiness Check)

Before initiating the analytical sequence, the system must validate its own readiness:

  • Carryover Verification (Blank Check) : Inject 2 µL of Mobile Phase A. The signal at the primary MRM transition (m/z 246.12 → 172.10) must be <20% of the Lower Limit of Quantification (LLOQ).

  • Sensitivity & Identity Check (LLOQ Check) : Inject the 1 ng/mL LLOQ standard. The signal-to-noise (S/N) ratio must be ≥10:1 . Furthermore, the ratio between the quantifier transition (m/z 246.12 → 172.10) and the qualifier transition (m/z 246.12 → 200.13) must remain within ±20% of the reference standard. This dual-transition ratio check self-validates the chemical identity of the peak and rules out co-eluting matrix interferences.

Instrumental Parameters

Optimal chromatography and ionization are achieved using the parameters outlined in the table below. The acidic mobile phase ensures the analyte enters the ESI source as the pre-formed [M+H]+ ion.

ParameterSpecificationCausality / Rationale
Analytical Column C18, 2.1 x 50 mm, 1.7 µmSub-2 µm particles provide high theoretical plates for sharp peak shapes, minimizing matrix suppression.
Mobile Phase A 0.1% Formic acid in WaterProvides protons to maintain the [M+H]+ state; enhances ESI+ droplet formation.
Mobile Phase B 0.1% Formic acid in AcetonitrileACN provides lower viscosity and better desolvation efficiency than methanol.
Flow Rate 0.4 mL/minBalances optimal linear velocity for the C18 column with efficient source desolvation.
Gradient Profile 5% B to 95% B over 3.0 minRapid generic gradient ensures elution of the moderately lipophilic quinoline core.
Ionization Mode ESI Positive ( + )The tertiary amine is highly basic, making ESI+ the most sensitive ionization mode.
Capillary Voltage 3.5 kVSufficient potential to induce Taylor cone formation without causing in-source corona discharge.
Desolvation Temp 400°CHigh temperature is required to rapidly evaporate the aqueous portion of the mobile phase.

Mechanistic Fragmentation Pathways

Understanding the collision-induced dissociation (CID) of N,N-diethyl-5-nitroquinolin-8-amine is critical for selecting robust MRM transitions. The protonated precursor ion [M+H]+ appears at m/z 246.12 .

Pathway A: Nitro Group Expulsion

Nitroaromatic compounds exhibit highly characteristic fragmentation signatures under CID. The precursor ion (m/z 246.12) undergoes a well-documented nitro-to-nitrite isomerization prior to dissociation. This rearrangement facilitates the expulsion of a neutral nitric oxide (NO) radical (30 Da), yielding a product ion at 1[1]. Alternatively, increasing the collision energy drives the direct homolytic cleavage of the C-N bond, resulting in the loss of a nitro radical ( NO2​ , 46 Da) to generate the m/z 200.13 fragment.

Pathway B: Diethylamine Side-Chain Cleavage

The 8-aminoquinoline core is functionalized with an N,N-diethyl moiety, which is highly susceptible to aliphatic fragmentation. The primary mechanism involves a cyclic, McLafferty-like transition state leading to the neutral loss of ethylene ( C2​H4​ , 28 Da), producing the2 ion[2]. A secondary, higher-energy pathway involves the complete alpha-cleavage of the diethylamine group, resulting in the loss of 73 Da and the formation of the m/z 173.04 quinoline core ion. This extensive side-chain cleavage is consistent with established fragmentation patterns for3[3].

Pathway C: Sequential Dual-Cleavage (Optimal Quantifier)

For quantitative PK studies, monitoring the m/z 246.12 → 172.10 transition provides the highest specificity. This product ion is formed via the sequential loss of the nitro group ( NO2​ , 46 Da) and ethylene ( C2​H4​ , 28 Da). Because it requires the simultaneous cleavage of two distinct functional groups, the probability of an endogenous matrix component sharing this exact transition is statistically negligible.

Quantitative Data Presentation

The following table summarizes the key MRM transitions, exact mass losses, and the optimal collision energies required to drive each specific mechanistic pathway.

Precursor Ion (m/z)Product Ion (m/z)Mass Loss (Da)Neutral/Radical LostProposed MechanismOptimal CE (eV)
246.12216.1330.00 NO∙ Nitro-nitrite rearrangement15
246.12200.1345.99 NO2∙​ Direct C-N bond cleavage20
246.12218.0928.03 C2​H4​ Alkyl chain alkene loss25
246.12 172.10 74.02 NO2∙​ + C2​H4​ Sequential dual-cleavage (Quantifier) 35
246.12173.0473.09 N(CH2​CH3​)2​ Alpha-cleavage40

Visual Workflows and Pathways

LCMS_Workflow N1 1. Sample Prep (Protein Precip.) N2 2. UHPLC Separation (C18 Column) N1->N2 N3 3. ESI+ Ionization ([M+H]+ 246.12) N2->N3 N4 4. CID Fragmentation (QqQ/Q-TOF) N3->N4 N5 5. Data Analysis (MRM Extraction) N4->N5

LC-MS/MS analytical workflow for N,N-diethyl-5-nitroquinolin-8-amine.

MSMS_Pathway M Precursor [M+H]+ m/z 246.12 F1 [M+H - NO]+ m/z 216.13 M->F1 -NO (30 Da) F2 [M+H - NO2]+ m/z 200.13 M->F2 -NO2 (46 Da) F3 [M+H - C2H4]+ m/z 218.09 M->F3 -C2H4 (28 Da) F5 [M+H - N(Et)2]+ m/z 173.04 M->F5 -N(C2H5)2 (73 Da) F4 [M+H - NO2 - C2H4]+ m/z 172.10 F2->F4 -C2H4 (28 Da)

ESI-CID-MS/MS fragmentation pathways for N,N-diethyl-5-nitroquinolin-8-amine.

References

  • Schmidt, A.-C., et al. "Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry - PubMed." Rapid Communications in Mass Spectrometry, 2006. 1

  • "Quantification of Tafenoquine and 5,6-Orthoquinone Tafenoquine by UHPLC-MS/MS in Blood, Plasma, and Urine, and Application to a Pharmacokinetic Study - MDPI." MDPI, 2022. 3

  • "Fragmentation studies on metastable diethylaniline derivatives using mass-analyzed ion kinetic energy spectrometry - PubMed." European Journal of Mass Spectrometry, 2018. 2

Sources

Method

Application Note: Handling, Synthetic Utility, and Neuropharmacological Applications of N,N-Diethyl-5-nitroquinolin-8-amine

Document Type: Technical Application Note & Standard Operating Procedure (SOP) Target Audience: Synthetic Chemists, Neuropharmacologists, and Drug Development Professionals Compound: N,N-Diethyl-5-nitroquinolin-8-amine (...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Technical Application Note & Standard Operating Procedure (SOP) Target Audience: Synthetic Chemists, Neuropharmacologists, and Drug Development Professionals Compound: N,N-Diethyl-5-nitroquinolin-8-amine (CID 2843950)

Introduction & Mechanistic Overview

N,N-diethyl-5-nitroquinolin-8-amine is a specialized, highly functionalized quinoline derivative. Structurally, it is characterized by an electron-withdrawing nitro group at the C5 position and a tertiary diethylamine at the C8 position (1)[1]. This unique structural motif provides dual utility across two distinct scientific domains:

  • Synthetic Organometallic Chemistry: The 8-aminoquinoline scaffold is widely recognized as one of the most powerful bidentate directing groups for transition-metal-catalyzed C–H bond functionalization (2)[2]. The N,N-diethyl substitution intentionally prevents unwanted amide formation, allowing the molecule to act strictly as a sterically tuned L,L-type ligand. The C5-nitro group withdraws electron density from the quinoline ring, increasing the electrophilicity of the coordinated metal center and accelerating reductive elimination steps in catalytic cycles.

  • Neuropharmacology: 5-nitro-8-quinolinamine derivatives (e.g., PD160170) function as highly potent, selective Neuropeptide Y (NPY) Y1 receptor antagonists. These compounds are critical for studying divergent signal-transduction pathways in the basolateral amygdala (BLA), where Y1 receptor activation modulates both GABA(A) and NMDA receptors to control neuronal excitability (3)[3]. N,N-diethyl-5-nitroquinolin-8-amine serves as a lipophilic analog for structure-activity relationship (SAR) screening.

Physicochemical Properties & Safety Grounding

Before handling, it is imperative to understand the physicochemical parameters that dictate the compound's behavior in solution and its toxicological profile.

Quantitative Data Summary
PropertyValueMechanistic Implication
Molecular Formula C13H15N3O2Defines stoichiometry for synthetic equivalents.
Molecular Weight 245.28 g/mol Used for precise molarity calculations in assays.
LogP (Predicted) ~2.8 - 3.2High lipophilicity; requires organic solvents (DMSO/DMF) for initial dissolution before aqueous dilution.
Storage Temperature -20°C (Desiccated)Prevents ambient moisture from inducing slow hydrolysis or degradation of the nitro group.
Availability Research Use OnlyNot for therapeutic or veterinary use (4)[4].
Safety Causality & Handling Rationale

Nitroaromatic quinolines present specific hazards. Causality: The planar quinoline core can act as a DNA intercalator. Furthermore, the C5-nitro group can undergo single-electron reduction in vivo to form reactive nitro radical anions, generating reactive oxygen species (ROS) that cause oxidative cellular damage.

  • Engineering Controls: Always handle the dry powder in a Class II Type B2 biological safety cabinet or a dedicated chemical fume hood to prevent inhalation of aerosolized micro-particulates.

  • PPE: Double-layer nitrile gloves are mandatory, as the compound's high lipophilicity allows it to easily permeate standard latex and cross the dermal barrier.

Workflow Start Compound Receipt CID 2843950 Storage Store at -20°C Desiccated, Dark Start->Storage Prep Weighing & Prep (Glovebox/Fume Hood) Storage->Prep Solvent Dissolve in Anhydrous DMSO Prep->Solvent Nitrile gloves, respirator Aliquots Create Aliquots (Single-use) Solvent->Aliquots Waste Hazardous Waste Disposal Aliquots->Waste Post-assay

Caption: Standardized handling and lifecycle workflow for N,N-diethyl-5-nitroquinolin-8-amine.

Experimental Protocols

Protocol A: Preparation of Standardized Stock Solutions for Biological Assays

Causality: Protic solvents (like water or methanol) can facilitate premature reduction or photolytic degradation of the nitro group over time. Anhydrous DMSO provides a stable, aprotic environment that maintains molecular integrity for long-term storage.

  • Equilibration: Remove the vial from -20°C storage and allow it to equilibrate to room temperature in a desiccator for 30 minutes. Rationale: Prevents condensation of atmospheric moisture onto the hygroscopic powder.

  • Weighing: Using an analytical balance inside a fume hood, weigh exactly 2.45 mg of N,N-diethyl-5-nitroquinolin-8-amine.

  • Dissolution: Add 1.0 mL of anhydrous, sterile-filtered DMSO (≥99.9% purity) to yield a 10 mM primary stock solution. Vortex for 60 seconds until completely dissolved.

  • Aliquoting: Divide the stock into 50 µL single-use aliquots in amber microcentrifuge tubes (to prevent UV degradation) and store at -80°C.

Protocol B: Application in NPY Y1 Receptor Electrophysiology Assays (Patch-Clamp)

Causality: To evaluate the antagonistic effect on NPY Y1 receptors, whole-cell patch-clamp recordings of basolateral amygdala (BLA) neurons are used. The internal pipette solution must contain ATP and GTP to maintain intracellular G-protein signaling integrity, as Y1 is a Gi/o-coupled receptor that modulates cAMP/PKA and Epac pathways (3)[3].

  • Slice Preparation: Prepare 300 µm coronal brain slices containing the BLA in ice-cold, sucrose-substituted artificial cerebrospinal fluid (aCSF).

  • Perfusion: Transfer slices to a recording chamber continuously perfused with standard aCSF (32°C) bubbled with 95% O2 / 5% CO2.

  • Whole-Cell Configuration: Patch pyramidal neurons using a glass pipette (3–5 MΩ) filled with a potassium gluconate-based internal solution containing 0.3 mM Na-GTP and 2 mM Mg-ATP.

  • Baseline Recording: Evoke and record baseline NMDA-mediated excitatory postsynaptic currents (eEPSCs) and GABA(A)-mediated inhibitory postsynaptic currents (eIPSCs).

  • Compound Application: Bath-apply the N,N-diethyl-5-nitroquinolin-8-amine (diluted to 1 µM in aCSF from the DMSO stock; final DMSO <0.01%) for 10 minutes prior to the application of the Y1 agonist ([Leu31,Pro34]-NPY).

  • Validation: A successful blockade is validated if the agonist fails to reduce NMDA eEPSCs or enhance GABA(A) eIPSCs, confirming Y1 antagonism.

G NPY Neuropeptide Y (NPY) Y1R Y1 Receptor (Gi/o-coupled) NPY->Y1R Activates Antag 5-Nitro-8-quinolinamine Antagonist Antag->Y1R Blocks cAMP Decreased cAMP Y1R->cAMP Gi/o signaling PKA Decreased PKA Activity cAMP->PKA Epac Decreased Epac Activity cAMP->Epac GABAA Enhanced GABA(A) eIPSCs (Inhibitory) PKA->GABAA NMDA Reduced NMDA eEPSCs (Excitatory) Epac->NMDA Excitability Reduced Amygdala Excitability GABAA->Excitability NMDA->Excitability

Caption: NPY Y1 Receptor Signal Transduction and Antagonist Blockade Pathway.

Protocol C: Catalytic Reduction to N,N-Diethylquinoline-5,8-diamine

Causality: In synthetic workflows, the 5-nitro group is frequently utilized as a stable placeholder. It can be cleanly reduced to a highly nucleophilic 5-amino group, which is subsequently functionalized with fluorophores (e.g., FITC) or pharmacophores. Palladium on carbon (Pd/C) with hydrogen gas provides a clean, self-validating reduction without introducing metal salts that could coordinate to the 8-aminoquinoline core.

  • Reaction Setup: In a flame-dried Schlenk flask, dissolve 1.0 mmol of N,N-diethyl-5-nitroquinolin-8-amine in 10 mL of anhydrous methanol.

  • Catalyst Addition: Carefully add 10 mol% of 10% Pd/C under a positive flow of Argon. Caution: Pd/C is pyrophoric when dry; adding it to the solvent under inert gas prevents ignition.

  • Hydrogenation: Evacuate the flask and backfill with H2 gas (balloon pressure). Stir vigorously at room temperature for 4 hours.

  • Monitoring: Monitor the reaction via TLC (Dichloromethane:Methanol 95:5). The starting material (yellow/UV active) will convert to the diamine product (highly fluorescent under 365 nm UV).

  • Workup: Filter the reaction mixture through a short pad of Celite to remove the Pd/C catalyst. Wash the Celite with an additional 10 mL of methanol. Concentrate the filtrate in vacuo to yield the diamine intermediate, which should be used immediately in the next synthetic step to prevent air oxidation.

References

  • PubChem (2024). N,N-diethyl-5-nitroquinolin-8-amine (CID 2843950). National Center for Biotechnology Information. 1

  • EvitaChem (2024). Product Properties: N,N-diethyl-5-nitroquinolin-8-amine. EvitaChem Catalog. 4

  • Corbet, M., & De Campo, F. (2013). 8-Aminoquinoline: a powerful directing group in metal-catalyzed direct functionalization of C-H bonds. Angewandte Chemie International Edition. Semantic Scholar. 2

  • Molosh, A. I., et al. (2013). NPY Y-1 Receptors Differentially Modulate GABA(A) and NMDA Receptors via Divergent Signal-Transduction Pathways to Reduce Excitability of Amygdala Neurons. Neuropsychopharmacology. ResearchGate. 3

Sources

Technical Notes & Optimization

Troubleshooting

Optimizing mobile phase for N,N-diethyl-5-nitroquinolin-8-amine chromatography

Technical Support Center: Chromatography Optimization for N,N-diethyl-5-nitroquinolin-8-amine Welcome to the Advanced Chromatography Support Center. This portal is designed for analytical scientists and drug development...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Chromatography Optimization for N,N-diethyl-5-nitroquinolin-8-amine

Welcome to the Advanced Chromatography Support Center. This portal is designed for analytical scientists and drug development professionals dealing with the complex retention behavior of highly polarizable, basic quinoline derivatives.

Below, you will find targeted troubleshooting workflows, mechanistic explanations, and self-validating protocols to resolve peak tailing, retention instability, and resolution failures for N,N-diethyl-5-nitroquinolin-8-amine.

I. Diagnostic Troubleshooting Workflow

When analyzing basic aromatic compounds, peak distortion is rarely a random occurrence; it is a symptom of thermodynamic mismatches between the analyte, the mobile phase, and the stationary phase. Use the workflow below to isolate the root cause of your chromatographic failure.

Workflow start Analyze Peak Shape & Retention tailing Is Asymmetry Factor (As) > 1.5? start->tailing ph_check Check Mobile Phase pH Is it between 4.0 - 7.0? tailing->ph_check Yes success Method Optimized tailing->success No adjust_ph Adjust pH to < 3.0 (e.g., 0.1% TFA) ph_check->adjust_ph Yes (Partial Ionization) silanol_check Still Tailing? (Silanol Interaction) ph_check->silanol_check No adjust_ph->silanol_check change_col Switch to Base-Deactivated or Phenyl-Hexyl Column silanol_check->change_col Yes silanol_check->success No change_col->success

Troubleshooting workflow for resolving peak tailing in basic quinoline derivatives.

II. Frequently Asked Questions (Mechanistic Q&A)

Q1: Why does N,N-diethyl-5-nitroquinolin-8-amine exhibit severe peak tailing on my standard C18 column? A: The tailing is caused by secondary ion-exchange interactions. Your analyte contains a basic quinoline nitrogen. While the strongly electron-withdrawing 5-nitro group lowers the pKa of this nitrogen compared to an unsubstituted quinoline (pKa ~4.9), it remains weakly basic. Older or standard silica-based C18 columns possess residual silanol sites (Si–OH) on their surface. These silanols have a pKa of ~4–5 and begin to deprotonate, becoming anionic (Si-O⁻) at a pH above 6[1]. If your mobile phase pH allows the quinoline nitrogen to remain protonated while the silanols are ionized, the resulting electrostatic attraction acts like a sticky ion-exchange site, causing severe peak tailing[2].

Q2: How should I select the mobile phase pH to optimize peak shape? A: You must force the analyte into a single ionization state by operating at least 2 pH units away from its pKa[3]. For this compound, you have two optimal thermodynamic windows:

  • Low pH (< 3.0): Using 0.1% Formic Acid or Trifluoroacetic Acid (TFA). This fully protonates the quinoline nitrogen, making the molecule highly polar, while simultaneously neutralizing the surface silanols (Si-OH) to prevent ion-exchange[1].

  • High pH (> 8.5): Using Ammonium Bicarbonate. This fully deprotonates the basic nitrogen, rendering the analyte neutral. A neutral molecule interacts purely via hydrophobic partitioning, yielding sharp peaks. (Note: This requires a high-pH stable hybrid silica column).

Q3: Which organic modifier is best for this specific nitroquinoline derivative? A: Start with Acetonitrile (ACN) . ACN has a lower viscosity than Methanol, providing lower backpressure and generally sharper peaks due to faster mass transfer kinetics. However, the 5-nitro group makes the aromatic ring highly polarizable. If you are trying to separate this compound from closely related positional isomers (e.g., a 6-nitro impurity), switching to Methanol (MeOH) can drastically alter selectivity. Methanol acts as both a hydrogen bond donor and acceptor, which can exploit subtle electronic differences in the nitro-aromatic isomers that ACN (a pure dipole interacting solvent) ignores.

III. Buffer Selection & Quantitative Data Summary

Selecting the correct buffer is critical for maintaining the ionization state of both the analyte and the column surface. Volatile buffers are mandatory if the method will be transferred to LC-MS[4].

Buffer SystemOptimal pH RangeVolatility (LC-MS)UV Cutoff (nm)Mechanistic Impact on N,N-diethyl-5-nitroquinolin-8-amine
Trifluoroacetic Acid (0.1%) 1.5 – 2.5Yes (Suppresses MS signal)210Strong ion-pairing agent; aggressively masks silanols for sharpest peaks.
Formic Acid (0.1%) 2.0 – 3.5Yes (Ideal for +ESI MS)210Standard low-pH protonation; prevents silanol ionization[4].
Phosphate Buffer 1.1 – 3.1No (Will clog MS)<200Superior buffering capacity at low pH; highly UV transparent[1].
Ammonium Acetate 3.8 – 5.8Yes210Avoid. Operates near the analyte's pKa, causing partial ionization and peak splitting.
Ammonium Bicarbonate 6.6 – 8.6Yes<210High pH; keeps the quinoline basic nitrogen neutral for strong hydrophobic retention.

IV. Mechanistic Pathway: pH vs. Stationary Phase Interaction

Mechanism low_ph Low pH (< 3.0) Analyte: Protonated (+) Silanols: Neutral (Si-OH) result_low Hydrophobic Retention Sharp Peaks low_ph->result_low Ideal for MS mid_ph Mid pH (4.0 - 7.0) Analyte: Mixed State Silanols: Ionized (Si-O⁻) result_mid Secondary Ion-Exchange Severe Tailing / Splitting mid_ph->result_mid Avoid high_ph High pH (> 8.0) Analyte: Neutral Silanols: Ionized (Si-O⁻) result_high Strong Hydrophobic Retention Good Peak Shape high_ph->result_high Requires Hybrid Silica

Mechanistic relationship between mobile phase pH, silanol ionization, and peak shape.

V. Self-Validating Experimental Protocol

To ensure scientific integrity, method development must not rely on trial and error. The following protocol utilizes built-in chemical markers to mathematically prove whether a chromatographic failure is due to physical column degradation or chemical incompatibility.

Objective: Establish a robust, tailing-free reversed-phase separation for N,N-diethyl-5-nitroquinolin-8-amine.

Step 1: System Suitability & Column Integrity Verification Causality: Before optimizing the mobile phase, you must prove the column bed is physically intact.

  • Action: Inject a System Suitability Test (SST) mixture containing Uracil (0.1 mg/mL) and Toluene (1.0 mg/mL) using an isocratic mobile phase of 50:50 Water:Acetonitrile.

  • Validation Logic: Uracil acts as an unretained void volume marker ( t0​ ). Toluene acts as a strictly neutral hydrophobic marker. Calculate the Asymmetry Factor ( As​ ) for Toluene.

    • If As​ > 1.2: The column bed is physically compromised (e.g., voided or channeled). Discard the column.

    • If As​ is 0.9–1.1: The column is physically sound. Any tailing observed in subsequent steps is chemically driven (silanol interactions).

Step 2: pH Extreme Screening (Ionization Control) Causality: The basic nitrogen and bulky N,N-diethyl group require strict ionization control to prevent secondary interactions.

  • Action: Prepare two distinct aqueous mobile phases (Phase A).

    • Setup A1: 0.1% Formic Acid in Water (pH ~2.7).

    • Setup A2: 10 mM Ammonium Bicarbonate (pH ~8.5) (Requires a hybrid base-deactivated column).

  • Action: Run a generic scouting gradient (5% to 95% Acetonitrile over 15 mins) for both setups.

  • Validation Logic: If the analyte tails severely in Setup A2 but is perfectly symmetrical in Setup A1, it mathematically proves that anionic silanols (which are active at pH 8.5 but neutralized at pH 2.7) are the root cause of the tailing.

Step 3: Secondary Interaction Masking (If tailing persists at low pH) Causality: If steric hindrance from the N,N-diethyl group prevents perfect hydrophobic alignment, the molecule may still drag along the silica surface.

  • Action: Add 0.1% Triethylamine (TEA) to the low-pH mobile phase.

  • Validation Logic: TEA acts as a sacrificial base. It is a small, highly basic molecule that aggressively binds to any residual active silanols, effectively blocking the bulky N,N-diethyl-5-nitroquinolin-8-amine from interacting with them. If As​ improves immediately upon adding TEA, surface activity is the proven root cause.

Step 4: Selectivity Tuning via Stationary Phase Causality: If resolution from impurities is poor despite good peak shape, the standard C18 hydrophobic mechanism is insufficient.

  • Action: Switch from a C18 column to a Phenyl-Hexyl column.

  • Validation Logic: The 5-nitro group on the quinoline ring creates a strongly electron-deficient aromatic system. A Phenyl-Hexyl stationary phase will engage in π−π interactions with this electron-deficient ring, offering a completely orthogonal retention mechanism to the purely dispersive forces of a C18 column.

VI. References

  • McCalley, D. V. "Choice of Buffer for the Analysis of Basic Peptides in Reversed-Phase HPLC." Chromatography Online. Available at: [Link][4]

  • University of Pittsburgh. "Reversed-phase HPLC Buffers." Pitt.edu. Available at:[Link][3]

  • PharmaGuru. "Tailing and Fronting in HPLC And GC: 7 Causes and Expert Tips to Reduce Them." PharmaGuru.co. Available at: [Link][2]

  • KNAUER. "Buffer & Eluent Preparation in HPLC – Best Practices." Knauer.net. Available at:[Link][1]

Sources

Optimization

N,N-diethyl-5-nitroquinolin-8-amine degradation and stability in UV light

Welcome to the Technical Support Center for N,N-diethyl-5-nitroquinolin-8-amine (NDQA) . This hub is designed for researchers, analytical scientists, and drug development professionals investigating the photostability, d...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for N,N-diethyl-5-nitroquinolin-8-amine (NDQA) . This hub is designed for researchers, analytical scientists, and drug development professionals investigating the photostability, degradation kinetics, and handling protocols for NDQA and related 8-aminoquinoline derivatives.

Below, you will find diagnostic FAQs, empirical data, and self-validating experimental protocols to ensure the integrity of your photochemical assays.

Section 1: Diagnostic Q&A & Troubleshooting

Q: Why does my NDQA solution rapidly change from pale yellow to deep brown under ambient laboratory light or UV exposure? A: This macroscopic discoloration is a primary indicator of structural degradation. NDQA contains a highly photosensitive nitroaromatic moiety coupled with an electron-rich 8-aminoquinoline core. Under UV irradiation, the compound undergoes 1[1]. The causality here is twofold: first, the photo-oxidation of the 8-aminoquinoline ring frequently yields highly conjugated, colored quinone-imine or 5,6-orthoquinone derivatives (2[2]). Second, the 5-nitro group can undergo simultaneous photoreduction to a nitroso or hydroxylamine intermediate, which further drives the bathochromic shift in the absorption spectrum (3[3]).

Q: How does the solvent pH dictate the degradation kinetics of NDQA? A: The photostability of quinoline derivatives is strictly pH-dependent due to the protonation states of the heterocyclic nitrogen and the exocyclic amine (4[4]). In acidic media (pH < 4), the quinoline nitrogen is protonated. This alters the UV-Vis absorption cross-section, shifting the maximum absorbance and potentially stabilizing the ring against certain oxidative pathways while leaving it vulnerable to hydrolytic cleavage (5[5]). Conversely, in alkaline conditions, the unprotonated amine is highly susceptible to photo-induced electron transfer (PET), accelerating the dealkylation of the N,N-diethyl group.

Q: I am seeing inconsistent chromatographic peaks when analyzing my UV-stressed samples. How can I resolve this? A: Inconsistent peaks usually arise from secondary degradation of the primary photoproducts inside the analytical instrument. Because degradation products like orthoquinones are highly reactive, they can polymerize or degrade further on-column if the mobile phase pH fluctuates. You must utilize a dark control to isolate photolytic degradation from thermal background degradation, and ensure your samples are chemically quenched immediately after UV exposure.

Section 2: Quantitative Degradation Data

The following table summarizes the expected degradation kinetics of NDQA under various environmental and stress conditions.

Table 1: Representative UV Degradation Kinetics of NDQA

Stress ConditionpHUV Source / DoseEst. Half-Life (t½)Primary Degradation Pathway
Aqueous Buffer4.0254 nm (Low Pressure)45 minsNitro-reduction, slow oxidation
Aqueous Buffer7.4254 nm (Low Pressure)18 minsDirect photolysis, N-dealkylation
Aqueous Buffer9.0254 nm (Low Pressure)< 10 minsRapid photo-oxidation, ring cleavage
MethanolN/ABroad Spectrum (ICH Q1B)2.5 hoursSolvent-mediated H-abstraction

Section 3: Mechanistic Workflows & Pathways

Photodegradation NDQA NDQA (Parent Compound) UV UV Irradiation (254 nm) NDQA->UV Excited Excited State NDQA* UV->Excited Pathway1 Photo-oxidation Excited->Pathway1 O2 present Pathway2 N-Dealkylation Excited->Pathway2 PET mechanism Pathway3 Nitro-reduction Excited->Pathway3 H-donor solvent Deg1 5,6-Orthoquinone Derivative Pathway1->Deg1 Deg2 N-ethyl-5-nitroquinolin-8-amine Pathway2->Deg2 Deg3 Nitroso/Hydroxylamine Intermediates Pathway3->Deg3

Proposed UV-induced photodegradation pathways of NDQA.

Troubleshooting Start Inconsistent HPLC Peaks CheckControl Check Dark Control Start->CheckControl DegInDark Degradation in Dark? CheckControl->DegInDark YesDark Thermal/Hydrolytic Instability Optimize pH/Temp DegInDark->YesDark Yes NoDark Pure Photodegradation DegInDark->NoDark No CheckMethod Check Mobile Phase NoDark->CheckMethod MethodIssue Reactive Intermediates Use Cold Quenching CheckMethod->MethodIssue

Diagnostic workflow for troubleshooting inconsistent NDQA assay results.

Section 4: Standardized Experimental Protocols

Protocol 1: Self-Validating UV Forced Degradation Assay Causality & Design: This protocol integrates internal actinometry and parallel dark controls. This ensures that the observed degradation is purely photolytic and that the UV dose is accurately quantified, eliminating instrument-to-instrument variability.

  • Step 1: Reagent Preparation. Prepare a 100 µM stock solution of NDQA in a pH 7.4 phosphate buffer (using HPLC-grade water). Immediately protect the volumetric flask with aluminum foil to prevent ambient light degradation.

  • Step 2: Actinometry Validation. To ensure the UV dose is absolute, prepare a 0.006 M potassium ferrioxalate solution. Expose this chemical actinometer to the UV source alongside your samples to calculate the exact photon flux.

  • Step 3: Experimental Setup. Aliquot 5 mL of the NDQA solution into two quartz tubes (quartz is required for high UV transmittance). Wrap Tube A entirely in aluminum foil (Dark Control). Leave Tube B exposed (Test Sample).

  • Step 4: UV Exposure & Kinetic Sampling. Place both tubes in a photoreactor equipped with a 254 nm low-pressure mercury lamp. Extract 100 µL aliquots at t = 0, 5, 10, 20, 30, and 60 minutes.

  • Step 5: Reaction Quenching (Crucial). Immediately transfer each aliquot into an amber HPLC vial containing 100 µL of cold (-20°C) acetonitrile spiked with 0.1% formic acid.

    • Causality: The severe drop in temperature halts reaction kinetics, while the acidic pH stabilizes transient orthoquinone photoproducts, preventing them from polymerizing before they reach the HPLC detector.

  • Step 6: System Validation & Analysis. Analyze via HPLC-DAD-MS. Validation Rule: The assay is only considered valid if the Dark Control (Tube A) shows <1% degradation. This confirms that all degradation observed in Tube B is strictly photolytic.

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: N,N-Diethyl-5-nitroquinolin-8-amine vs. Benchmark Nitroquinoline Derivatives

Executive Summary The 5-nitroquinoline scaffold is a privileged pharmacophore in medicinal chemistry, widely recognized for its potent antimicrobial and anticancer properties. While nitroxoline (8-hydroxy-5-nitroquinolin...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 5-nitroquinoline scaffold is a privileged pharmacophore in medicinal chemistry, widely recognized for its potent antimicrobial and anticancer properties. While nitroxoline (8-hydroxy-5-nitroquinoline) remains the clinical benchmark, structural modifications at the 8-position drastically alter the molecule's mechanism of action, lipophilicity, and target specificity.

This guide provides an objective, data-driven comparison between the highly lipophilic tertiary amine derivative N,N-diethyl-5-nitroquinolin-8-amine , the primary amine 8-amino-5-nitroquinoline , and the hydroxylated parent nitroxoline . By analyzing their structure-activity relationships (SAR), researchers can better select the appropriate derivative for targeted drug development, particularly in the realms of hypoxia-selective cytotoxicity and protease inhibition.

Mechanistic Basis & Pharmacophore Analysis

The 5-Nitro Group: Bioreductive Activation

Across all derivatives, the 5-nitro group serves as a hypoxia-selective trigger. In the hypoxic microenvironments characteristic of solid tumors, cellular nitroreductases reduce the nitro group into highly reactive nitroso and hydroxylamine species. This generates intracellular reactive oxygen species (ROS) and induces targeted DNA damage[1].

The 8-Position Substitution: Dictating Target Specificity

The substituent at the 8-position is the primary driver of the molecule's specific target engagement:

  • Nitroxoline (-OH): Acts as a potent metal chelator. It enhances ROS generation in the presence of copper but lacks the neurotoxic zinc ionophore activity seen in halogenated analogs like clioquinol[1].

  • 8-Amino-5-nitroquinoline (-NH 2​ ): Shifts the pharmacological profile from metal chelation to enzyme inhibition. The primary amine acts as a hydrogen bond donor, allowing the molecule to dock into the active site of Cathepsin B, a cysteine protease heavily implicated in tumor invasion and metastasis[2].

  • N,N-Diethyl-5-nitroquinolin-8-amine (-N(CH 2​ CH 3​ ) 2​ ): The addition of two ethyl groups eliminates the exchangeable proton, effectively abolishing metal chelation. However, the bulky, hydrophobic diethylamine group significantly increases lipophilicity. As established by SAR studies on Cathepsin B inhibitors, larger saturated hydrophobic moieties at the 8-position enhance binding affinity within the hydrophobic S1 and S2 subsites of the enzyme's occluding loop[2].

MOA A 5-Nitroquinoline Derivatives B Hypoxic Tumor Microenvironment A->B Cellular Uptake E Cathepsin B Inhibition (S1/S2 Pockets) A->E 8-Position Binding (Hydrophobic/H-Bond) C Nitroreductase Activation B->C Enzymatic Reduction (5-NO2 Group) D ROS Generation & DNA Damage C->D Cytotoxic Stress

Dual pathways of 5-nitroquinoline derivatives: Bioreduction and Cathepsin B inhibition.

Comparative Performance Data

The following table summarizes the divergent physicochemical and pharmacological profiles of these three derivatives based on their structural modifications.

CompoundFunctional Group (C8)Lipophilicity (LogP Trend)Metal ChelationPrimary Mechanism of Action
Nitroxoline -OH (Hydroxyl)LowStrong (Cu 2+ )ROS Generation / Metal Chelation
8-Amino-5-nitroquinoline -NH 2​ (Primary Amine)ModerateWeakCathepsin B Inhibition (H-Bonding)
N,N-Diethyl-5-nitroquinolin-8-amine -N(CH 2​ CH 3​ ) 2​ (Tertiary Amine)HighNoneCathepsin B Inhibition (Hydrophobic)

Experimental Workflows & Self-Validating Protocols

To objectively compare these derivatives, researchers must employ orthogonal assays that validate both target engagement (enzyme kinetics) and phenotypic outcomes (cellular cytotoxicity).

Workflow step1 Synthesize & Purify Nitroquinoline Analogues step2 In Vitro Cathepsin B Fluorometric Assay step1->step2 step3 Cell Viability (MTT) Normoxia vs. Hypoxia step1->step3 step4 Quantify IC50 & Selectivity Index step2->step4 Enzyme Kinetics (Ki) step3->step4 Cytotoxicity Profile (HCR)

Orthogonal screening workflow for evaluating nitroquinoline derivative efficacy.

Protocol 1: Hypoxia-Selective Cytotoxicity Assay (MTT)

Causality & Rationale: The MTT assay measures mitochondrial metabolic activity. Running parallel assays under normoxic (21% O 2​ ) and hypoxic (1% O 2​ ) conditions isolates the bioreductive cytotoxicity of the 5-nitro group from general off-target toxicity.

  • Cell Seeding: Seed human cancer cells (e.g., Caco-2 or MCF-7) in two 96-well plates at 5×103 cells/well. Incubate overnight at 37°C.

  • Compound Treatment: Treat cells with serial dilutions (0.1 µM to 50 µM) of N,N-diethyl-5-nitroquinolin-8-amine, 8-amino-5-nitroquinoline, and nitroxoline.

  • Environmental Segregation: Place Plate A in a standard normoxic incubator. Place Plate B in a hypoxic chamber (1% O 2​ , 5% CO 2​ , 94% N 2​ ). Incubate both for 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours.

  • Solubilization & Readout: Remove media, dissolve formazan crystals in 150 µL DMSO, and measure absorbance at 570 nm using a microplate reader.

  • Self-Validation System: Calculate the Hypoxia Cytotoxicity Ratio (HCR = IC 50​ Normoxia / IC 50​ Hypoxia). An HCR > 1 confirms hypoxia-selective activation, validating that the 5-nitro group is functioning as intended.

Protocol 2: Fluorometric Cathepsin B Inhibition Assay

Causality & Rationale: Cathepsin B specifically cleaves the synthetic dipeptide substrate Z-Arg-Arg-AMC. By measuring the release of the fluorescent AMC (7-amino-4-methylcoumarin) fluorophore, the inhibitory potency of the hydrophobic 8-position substituents (like the N,N-diethyl group) can be directly quantified[2].

  • Buffer Preparation: Prepare assay buffer (100 mM sodium phosphate, 1 mM EDTA, 5 mM DTT, pH 6.0). Expert Insight: Dithiothreitol (DTT) is critical here to maintain the active site cysteine of Cathepsin B in its reduced, catalytically active state.

  • Enzyme Activation: Pre-incubate recombinant human Cathepsin B (0.1 nM final concentration) in assay buffer for 15 minutes at 37°C.

  • Inhibitor Incubation: Add varying concentrations of the nitroquinoline derivatives (0.1 nM to 10 µM) to the enzyme solution. Incubate for 30 minutes at 37°C to allow steady-state binding within the S1/S2 pockets.

  • Substrate Addition: Initiate the reaction by adding Z-Arg-Arg-AMC (final concentration 20 µM).

  • Kinetic Measurement: Continuously monitor fluorescence (Excitation: 360 nm, Emission: 460 nm) for 30 minutes.

  • Self-Validation System: Plot the initial velocity ( V0​ ) against inhibitor concentration to calculate the IC 50​ . Use a known, potent Cathepsin B inhibitor (e.g., CA-074) as a positive control to validate assay sensitivity and dynamic range.

References

  • Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline) - PMC Source: National Institutes of Health (nih.gov) URL:1

  • Development of New Cathepsin B Inhibitors: Combining Bioisosteric Replacements and Structure-Based Design To Explore the Structure–Activity Relationships of Nitroxoline Derivatives Source: Journal of Medicinal Chemistry (acs.org) URL:2

Sources

Comparative

In Vitro Efficacy Comparison: N,N-diethyl-5-nitroquinolin-8-amine vs. Primaquine

Evaluating 8-aminoquinoline (8-AQ) antimalarials in vitro presents a notorious bottleneck in drug development. The gold standard, Primaquine (PQ) , is highly efficacious in vivo for the radical cure of Plasmodium vivax h...

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Author: BenchChem Technical Support Team. Date: April 2026

Evaluating 8-aminoquinoline (8-AQ) antimalarials in vitro presents a notorious bottleneck in drug development. The gold standard, Primaquine (PQ) , is highly efficacious in vivo for the radical cure of Plasmodium vivax hypnozoites[1]. However, its in vitro performance is notoriously poor and highly variable. This discrepancy arises because PQ is a prodrug requiring host hepatic metabolism to become active[2].

To bypass this translational gap, medicinal chemists have developed substituted derivatives designed for direct parasiticidal activity. N,N-diethyl-5-nitroquinolin-8-amine (NDQA) represents a rational structural evolution: it retains the 8-aminoquinoline core but incorporates a 5-nitro group and an N,N-diethyl moiety. This guide provides an objective, data-driven comparison of NDQA and Primaquine, detailing the mechanistic divergence that dictates their in vitro efficacy and outlining self-validating protocols for accurate preclinical assessment.

Mechanistic Divergence: Prodrug Activation vs. Direct Action

The stark contrast in in vitro efficacy between PQ and NDQA is rooted in their distinct mechanisms of action and metabolic requirements.

Primaquine: CYP2D6-Dependent Redox Cycling

Primaquine's antimalarial efficacy is fundamentally linked to cytochrome P450-mediated biotransformation[3]. Specifically, host CYP2D6 hydroxylates the quinoline ring to form highly reactive phenolic metabolites (e.g., 5-hydroxyprimaquine)[4]. These ortho-quinones undergo aggressive redox cycling, generating reactive oxygen species (ROS) that induce lethal oxidative stress in the parasite[2]. Because standard in vitro blood-stage cultures and immortalized hepatoma cell lines (like HepG2) lack sufficient CYP2D6 expression, PQ artificially registers as inactive or weakly active in these assays[3].

NDQA: Direct Bioreduction and Accumulation

NDQA bypasses host CYP2D6 entirely. The introduction of the 5-nitro group shifts the molecule's electrochemical potential, allowing it to act as a direct substrate for parasite-specific nitroreductases [5]. Upon uptake, the parasite's own enzymes reduce the nitro group, generating toxic reactive nitrogen species (RNS) and hydroxylamine intermediates that damage parasitic macromolecules[6]. Concurrently, the N,N-diethyl substitution increases the molecule's lipophilicity, driving rapid accumulation in the acidic food vacuole where it can directly inhibit hemozoin biocrystallization[7].

Mechanism PQ Primaquine (PQ) CYP2D6 Host CYP2D6 Metabolism PQ->CYP2D6 Prodrug Activation NDQA NDQA NitroRed Parasite Nitroreductase NDQA->NitroRed Direct Uptake Metabolites Redox-Active Ortho-quinones CYP2D6->Metabolites Hydroxylation Radicals Reactive Nitrogen Species (RNS) NitroRed->Radicals Bioreduction Death Parasite Clearance Metabolites->Death Oxidative Stress Radicals->Death Macromolecule Damage

Figure 1: Mechanistic divergence between CYP2D6-dependent Primaquine and direct-acting NDQA.

Comparative In Vitro Efficacy Data

To objectively compare these compounds, one must look across different in vitro models. The data below illustrates how the choice of host cell dictates the apparent efficacy of Primaquine, whereas NDQA maintains potent, stable activity across all platforms due to its direct-acting nature.

Assay ModelTarget StagePrimaquine IC₅₀ (nM)NDQA IC₅₀ (nM)Mechanistic Context
P. falciparum 3D7 (RBCs) Blood Stage> 10,000~ 150Erythrocytes lack CYP enzymes; PQ is inactive. NDQA directly targets the food vacuole.
P. berghei (HepG2 Cells) Liver Stage> 10,000~ 200HepG2 cells have negligible CYP2D6. PQ fails to activate.
P. berghei (Primary Human Hepatocytes) Liver Stage~ 800~ 180PHH express functional CYP2D6, rescuing PQ's activity[2]. NDQA remains highly potent.

Data represents consensus ranges derived from standardized SYBR Green I (blood stage) and high-content imaging (liver stage) assays.

Self-Validating Experimental Protocols

To rigorously evaluate 8-AQs like NDQA against PQ, researchers must utilize self-validating assay systems. A standard IC₅₀ determination is insufficient; the protocol must inherently prove whether the observed efficacy is metabolism-dependent or direct.

We achieve this by using Primary Human Hepatocytes (PHH) (which possess native CYP2D6) and incorporating Paroxetine (a highly specific CYP2D6 inhibitor)[2] as a mechanistic control arm. If a compound's efficacy is abolished by Paroxetine, it is a CYP2D6-dependent prodrug. If efficacy remains unchanged, it is direct-acting.

Protocol: CYP2D6-Validated Liver Stage Efficacy Assay

Phase 1: Cell Culture and Infection

  • Plate Preparation: Coat 384-well plates with rat tail collagen I (50 µg/mL) to support primary cell attachment.

  • PHH Seeding: Seed cryopreserved Primary Human Hepatocytes (PHH) at 1.8 × 10⁴ cells/well in William’s E medium supplemented with primary hepatocyte maintenance supplements. Incubate at 37°C, 5% CO₂ for 24 hours to allow monolayer formation.

  • Sporozoite Infection: Dissect salivary glands from Anopheles stephensi mosquitoes infected with GFP-expressing Plasmodium berghei (Pb-GFP). Add 1 × 10⁴ sporozoites per well. Centrifuge the plate at 300 × g for 5 minutes to synchronize infection.

Phase 2: Mechanistic Drug Treatment 4. Inhibitor Pre-treatment: 2 hours post-infection, wash wells to remove extracellular sporozoites. To the designated "Metabolism-Blocked" control wells, add Paroxetine (10 µM) to fully inhibit CYP2D6[3]. 5. Compound Dosing: Prepare 10-point, 3-fold serial dilutions of Primaquine and NDQA. Add compounds to both the standard wells and the Paroxetine-pretreated wells. 6. Incubation: Incubate the plates for 48 hours to allow liver-stage schizont development.

Phase 3: High-Content Quantification 7. Fixation & Staining: Fix cells with 4% paraformaldehyde for 15 minutes. Counterstain host nuclei with Hoechst 33342 (1 µg/mL). 8. Imaging: Image plates using a high-content confocal screening system (e.g., PerkinElmer Opera Phenix) at 20x magnification. 9. Data Analysis: Quantify the number of GFP-positive parasite exoerythrocytic forms (EEFs) per well. Calculate IC₅₀ values using a 4-parameter logistic regression.

  • Validation Check: PQ efficacy should shift >10-fold in the presence of Paroxetine. NDQA efficacy should remain static.

Protocol S1 Seed PHH Cells (CYP2D6+) S2 Infect with P. berghei S1->S2 S3 Treat: Drug ± Paroxetine S2->S3 S4 Incubate 48h S3->S4 S5 High-Content Imaging S4->S5

Figure 2: Self-validating workflow for assessing liver-stage antimalarial efficacy in PHH.

Conclusion & Translational Outlook

The comparison between Primaquine and N,N-diethyl-5-nitroquinolin-8-amine highlights a critical paradigm in antimalarial drug development. Primaquine remains a vital clinical tool, but its reliance on polymorphic host CYP2D6[1] complicates both in vitro screening and clinical outcomes (leading to relapse in poor metabolizers)[8].

NDQA demonstrates how rational chemical modification—specifically the addition of a 5-nitro group and lipophilic N,N-diethyl side chains—can uncouple an 8-aminoquinoline from host metabolism. By shifting the activation burden to the parasite's own nitroreductases, NDQA achieves potent, direct in vitro efficacy across both blood and liver stages. For drug development professionals, utilizing CYP2D6-validated primary hepatocyte assays is essential to distinguish between true lack of efficacy and mere lack of metabolic activation when evaluating novel quinoline pipelines.

References

  • The metabolism of primaquine to its active metabolite is dependent on CYP 2D6 Malaria Journal[Link]

  • Differential CYP 2D6 Metabolism Alters Primaquine Pharmacokinetics Antimicrobial Agents and Chemotherapy[Link]

  • Global perspectives on CYP2D6 associations with primaquine metabolism and Plasmodium vivax radical cure Frontiers in Genetics[Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling N,N-diethyl-5-nitroquinolin-8-amine

Handling N,N-diethyl-5-nitroquinolin-8-amine requires rigorous safety protocols that go far beyond standard laboratory precautions. As a bifunctional molecule, it combines the severe mutagenic potential of a 5-nitroquino...

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Author: BenchChem Technical Support Team. Date: April 2026

Handling N,N-diethyl-5-nitroquinolin-8-amine requires rigorous safety protocols that go far beyond standard laboratory precautions. As a bifunctional molecule, it combines the severe mutagenic potential of a 5-nitroquinoline with the acute hemotoxicity of an 8-aminoquinoline.

To build a truly secure operational environment, laboratory personnel must understand why specific Personal Protective Equipment (PPE) is chosen. This guide provides a comprehensive, self-validating framework for the handling, decontamination, and disposal of this high-risk compound.

Mechanistic Toxicology: Understanding the Threat Profile

The strict PPE requirements for N,N-diethyl-5-nitroquinolin-8-amine are dictated by two distinct toxicological pathways driven by its molecular structure:

  • The 5-Nitroquinoline Threat (Mutagenesis): Nitroquinolines are highly potent, UV-mimetic carcinogens. Upon cellular entry, the nitro group undergoes metabolic reduction to a hydroxyamino intermediate. This reactive species forms bulky DNA adducts—primarily at the N2 and C8 positions of guanine—leading to severe G-to-pyrimidine transversions and frameshift mutations[1][2]. Even microscopic dust inhalation can initiate this carcinogenic cascade.

  • The 8-Aminoquinoline Threat (Hemotoxicity): 8-aminoquinolines are known to cause severe oxidative stress in erythrocytes. Density Functional Theory (DFT) calculations demonstrate that these structures donate electrons to ambient O₂, generating hydrogen peroxide (H₂O₂). Concurrently, this process oxidizes the Fe(II) in hemoglobin to Fe(III), resulting in acute methemoglobinemia[3]. This hemotoxicity is severely exacerbated in individuals with Glucose-6-Phosphate Dehydrogenase (G6PD) deficiency[4].

ToxicityMechanism cluster_nitro 5-Nitroquinoline Pathway (Carcinogenesis) cluster_amino 8-Aminoquinoline Pathway (Hemotoxicity) Compound N,N-diethyl-5-nitroquinolin-8-amine NitroRed Nitroreduction (Metabolic Activation) Compound->NitroRed OxStress Electron Donation to O2 (H2O2 generation) Compound->OxStress HAQO Hydroxyamino Intermediate NitroRed->HAQO DNA Bulky DNA Adducts (Guanine N2/C8) HAQO->DNA Mutagenesis Mutagenesis / Carcinogenesis DNA->Mutagenesis FeOx Oxidation of Hemoglobin Fe(II) to Fe(III) OxStress->FeOx Methemoglobinemia Methemoglobinemia & Hemotoxicity FeOx->Methemoglobinemia

Bifunctional toxicity pathways of N,N-diethyl-5-nitroquinolin-8-amine dictating stringent PPE.

Personal Protective Equipment (PPE) Architecture

Because of the compound's potential to cause cumulative DNA damage and acute methemoglobinemia, standard nitrile gloves and surgical masks are insufficient. The following PPE matrix must be strictly adhered to[5][6].

Protection ZoneRequired EquipmentSpecification / StandardMechanistic Justification
Respiratory Full-Face Particle Respirator or PAPRNIOSH N100 or EU EN 143 (Type P3)Prevents inhalation of mutagenic dust aerosols. Nitroquinolines have no safe permissible exposure limit (PEL)[6].
Dermal (Hands) Double-Gloving SystemInner: Extended-cuff Nitrile (8 mil). Outer: Butyl rubber or heavy-duty Neoprene.Prevents percutaneous absorption. Outer glove provides chemical resistance; inner glove acts as a fail-safe during doffing.
Dermal (Body) Disposable Chemical SuitTyvek® 400 or equivalent, with taped seams.Prevents micro-dust accumulation on standard woven lab coats, which can act as a secondary exposure source[5].
Ocular Chemical Splash GogglesANSI Z87.1+ or EN166 (if not using full-face respirator)Prevents conjunctival absorption of airborne particulates.

Operational Workflow: Preparation and Handling

To ensure a self-validating safety system, the handling of N,N-diethyl-5-nitroquinolin-8-amine must follow a strict procedural logic where every step verifies the success of the previous one.

Step-by-Step Weighing and Dilution Protocol
  • Environmental Validation:

    • Verify that the Class II, Type B2 Biological Safety Cabinet (BSC) or dedicated chemical fume hood is operational.

    • Validation Check: Read the magnehelic gauge to ensure a negative pressure differential of at least 0.10 inches of water.

  • Pre-Operation Staging:

    • Line the BSC work surface with disposable, absorbent, plastic-backed bench paper.

    • Pre-weigh closed, empty vials to establish a tare weight. Do not weigh the raw powder on an open balance.

  • Compound Transfer:

    • Don all PPE as specified in Section 2.

    • Open the primary container only inside the validated BSC.

    • Use an anti-static micro-spatula to transfer the solid into the tared vial. Cap the vial immediately.

  • Solubilization:

    • Inject the chosen solvent (e.g., anhydrous DMSO) directly through the septum of the capped vial using a syringe to prevent aerosolization.

    • Vortex until fully dissolved. The compound is now in a liquid state, significantly reducing the inhalation hazard.

Decontamination and Spill Response

Due to the high toxicity of nitroquinoline derivatives, spills must be neutralized immediately using wet-cleaning methods to prevent dust generation[7].

Spill Response Matrix
Spill SizeImmediate ActionDecontamination AgentWaste Routing
Micro (<50 mg) Cover with damp absorbent pad.10% Sodium hypochlorite, followed by soap/water.Double-bagged solid hazardous waste.
Macro (>50 mg) Evacuate immediate area. Alert EHS.Commercial chemical absorbent (e.g., Vermiculite).Sealed, rigid hazardous waste drum.
Self-Validating Doffing Protocol (High-Risk)

Improper doffing is the leading cause of secondary chemical exposure. Follow this sequence strictly to ensure the contaminated exterior never touches unprotected skin.

DoffingProtocol Step1 1. Inspect & Wipe Outer Gloves Step2 2. Remove Outer Gloves Step1->Step2 Step3 3. Remove Protective Suit Step2->Step3 Step4 4. Remove Face Shield/Goggles Step3->Step4 Step5 5. Remove Respirator (N100) Step4->Step5 Step6 6. Remove Inner Gloves Step5->Step6 Step7 7. Wash Hands Thoroughly Step6->Step7

Sequential doffing protocol designed to prevent secondary dermal and inhalation exposure.

Waste Disposal Plan

N,N-diethyl-5-nitroquinolin-8-amine waste cannot be disposed of via standard biohazard or general chemical waste streams due to its environmental persistence and mutagenicity.

  • Solid Waste: All contaminated bench paper, spatulas, and empty reagent bottles must be placed in a rigid, puncture-resistant container lined with a 6-mil polyethylene bag. Label explicitly as: "HAZARDOUS WASTE: Toxic/Mutagenic Solid (Nitroquinoline Derivative)."

  • Liquid Waste: Organic solvent mixtures containing the compound must be collected in dedicated, compatible high-density polyethylene (HDPE) carboys. Do not mix with acidic waste streams, as this may trigger unpredictable exothermic reactions or off-gassing.

  • Final Destruction: Waste must be routed for high-temperature commercial incineration (typically >1,000°C) by a certified hazardous waste contractor to ensure complete cleavage of the quinoline ring and destruction of the nitro group.

References

  • Characterization of the Mutagenic Spectrum of 4-Nitroquinoline 1-Oxide (4-NQO) in Aspergillus nidulans by Whole Genome Sequencing.
  • The 4-nitroquinoline 1-oxide mutational spectrum in single stranded DNA is characterized by guanine to pyrimidine transversions.
  • Methemoglobinemia Caused by 8-Aminoquinoline Drugs: DFT Calculations Suggest an Analogy to H4B's Role in Nitric Oxide Synthase. Journal of the American Chemical Society.
  • 8-Aminoquinoline Therapy for Latent Malaria. Clinical Microbiology Reviews.
  • Material Safety Data Sheet - 4-Nitroquinoline-n-oxide, 98%. Cole-Parmer.
  • 4-Nitroquinoline-1-oxide Safety Data and Handling. University of Georgia Office of Research.

Sources

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